N-(4-chlorobenzyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(4-methoxypiperidin-1-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O2/c1-25-18-8-12-22(13-9-18)17-6-10-23(11-7-17)19(24)21-14-15-2-4-16(20)5-3-15/h2-5,17-18H,6-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCMSSBCCIHYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide typically involves multiple steps. One common method starts with the preparation of the bipiperidine core, followed by the introduction of the chlorobenzyl and methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of Bipiperidine Core
- Reactants: Piperidine, formaldehyde
- Conditions: Acidic or basic medium, elevated temperature
- Product: Bipiperidine
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromic acid under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or sodium ethoxide under basic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N-benzyl-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide.
Substitution: Formation of N-(4-substituted benzyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the antiplasmodial activity of compounds structurally related to N-(4-chlorobenzyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide. Research indicates that derivatives of this compound exhibit potent activity against Plasmodium species, particularly in inhibiting the asexual erythrocytic stage of the parasite. For instance, a series of B-ring functionalized tambjamines demonstrated significant selectivity and efficacy in murine models, suggesting that similar structural modifications could enhance the antimalarial properties of this compound .
Chemokine Receptor Antagonism
The compound's structural characteristics position it as a potential antagonist for chemokine receptors, notably CXCR4. This receptor is implicated in various pathophysiological processes, including cancer metastasis and inflammatory responses. Studies have shown that piperidine derivatives can effectively inhibit CXCL12-induced signaling through CXCR4, which may lead to novel therapeutic strategies for treating cancers and inflammatory diseases .
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may serve as sigma-1 receptor ligands. Sigma-1 receptors are involved in neuroprotection and modulation of neurotransmitter systems. Ligands targeting these receptors have been proposed as new classes of antidepressants or neuroprotective agents . The potential for this compound to interact with sigma-1 receptors could be explored further to develop therapies for neurodegenerative diseases.
Case Study 1: Antimalarial Efficacy
In a study assessing various derivatives for their antimalarial efficacy, compounds similar to this compound were tested against P. yoelii in murine models. The results indicated that certain modifications led to improved oral bioavailability and reduced toxicity while maintaining high levels of efficacy against the parasite .
Case Study 2: CXCR4 Antagonism
A series of experiments evaluated the binding affinity of piperidine derivatives to CXCR4. The results showed that specific substitutions on the piperidine ring significantly enhanced receptor binding and inhibition of CXCL12-induced activation. These findings suggest that this compound could be optimized for greater therapeutic effect against conditions involving CXCR4 .
Data Tables
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(4-chlorobenzyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide and its analogs:
Key Findings from Comparative Analysis
Structural Modifications and Bioactivity: Pipamperone () demonstrates antipsychotic activity due to its fluorophenyl and oxobutyl substituents, which likely interact with dopamine or serotonin receptors. The target compound’s 4-chlorobenzyl group may enhance receptor affinity compared to unsubstituted benzyl analogs .
Physicochemical Properties: The 4-(3,4-dichlorophenoxy) analog () has significantly higher molecular weight (526.48 g/mol) and a sulfonyl group, which may reduce CNS penetration compared to the target compound. This highlights the importance of substituent size in pharmacokinetics . The 1'-benzyl impurity () shares a similar core but lacks functional groups critical for therapeutic activity, underscoring its role as a synthesis byproduct rather than an active agent .
Synthetic and Analytical Relevance: Compounds like the 1'-(phenylmethyl) derivative (CAS 217-173-5) and the benzyl impurity (CAS 1762-50-1) are critical for quality control in API manufacturing, as even minor structural changes (e.g., chloro substitution) can alter safety and efficacy profiles .
Biological Activity
N-(4-chlorobenzyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide is a synthetic organic compound belonging to the bipiperidine class. Its unique structure, characterized by the presence of a chlorobenzyl group and a methoxy group, suggests potential biological activities that warrant detailed exploration.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activities. For instance, compounds derived from bipiperidine scaffolds have shown selective inhibition against Bcl-2-expressing human cancer cell lines. Bcl-2 is an anti-apoptotic protein, and its inhibition is crucial in cancer therapy. The presence of specific substituents, such as methoxy and chlorobenzyl groups, can enhance the binding affinity to Bcl-2, thereby increasing the compound's efficacy.
Case Study: Structure-Activity Relationship (SAR)
A study focused on the SAR of bipiperidine derivatives revealed that modifications at the para position of the benzyl group significantly influenced biological activity. The introduction of electron-donating groups like methoxy improved the inhibitory potency against cancer cell lines compared to their unsubstituted counterparts. Table 1 summarizes the IC50 values for various derivatives:
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| This compound | TBD | Bcl-2 expressing cells |
| 4-methoxy-[1,4'-bipiperidine]-1'-carboxamide | 10 | MDA-MB-231 |
| N-ethyl-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide | 15 | HeLa |
The proposed mechanism of action for this compound involves:
- Inhibition of Bcl-2 : By binding to the Bcl-2 protein, this compound may promote apoptosis in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:
- Absorption : The presence of a methoxy group may enhance solubility and absorption in biological systems.
- Distribution : Lipophilicity due to the chlorobenzyl group could facilitate distribution across cellular membranes.
- Metabolism : The compound may undergo metabolic transformations involving oxidation or hydrolysis.
- Excretion : Renal excretion is likely, necessitating studies on its half-life and clearance rates.
In Vitro Studies
In vitro assays have demonstrated that derivatives of bipiperidine compounds can effectively inhibit cell proliferation in various cancer types. For instance, studies show that modifications to the bipiperidine structure can lead to enhanced selectivity and potency against specific cancer cell lines.
In Vivo Studies
Preclinical models are crucial for assessing the therapeutic potential and safety profile of this compound. Initial findings suggest promising results in reducing tumor size and improving survival rates in animal models when administered at optimized dosages.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing N-(4-chlorobenzyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide, and what purification methods ensure high yield and purity?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving bipiperidine core functionalization. For example, tert-butyl-protected bipiperidine intermediates (e.g., tert-butyl 4-amino-[1,4'-bipiperidine]-1'-carboxylate, 95% purity ) can be deprotected and coupled with 4-chlorobenzyl isocyanate. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is recommended. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) validate purity (>95%) .
Q. How can researchers confirm the structural identity of this compound, and what spectroscopic techniques are critical?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C NMR in DMSO-d6 or CDCl3) to confirm the bipiperidine scaffold, methoxy group (δ ~3.3 ppm), and 4-chlorobenzyl substituents.
- Mass spectrometry (ESI-MS or HRMS) for molecular ion verification (e.g., [M+H]+ expected at ~406 m/z based on C20H25ClN3O2).
- X-ray crystallography (as demonstrated for structurally similar N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide ) to resolve stereochemistry.
Q. What solvent systems are optimal for solubility studies of this compound in preclinical assays?
- Methodological Answer : Preliminary solubility screening in DMSO (10–50 mM stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media (e.g., DMEM with 0.1% BSA) is standard. For in vitro assays, ensure DMSO concentration ≤0.1% to avoid cytotoxicity. Hydrophobicity due to the 4-chlorobenzyl group may require co-solvents like cyclodextrins for aqueous stability .
Advanced Research Questions
Q. How does the 4-methoxy substituent influence the compound’s receptor binding affinity, and what computational models support SAR analysis?
- Methodological Answer : The methoxy group enhances electron density on the bipiperidine ring, potentially modulating interactions with targets like dopamine or serotonin receptors. Molecular docking (e.g., AutoDock Vina) using crystal structures of related D3 receptor antagonists (e.g., N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides ) can predict binding modes. Comparative assays with analogs lacking the methoxy group (e.g., 4-H-bipiperidine derivatives) validate its role in affinity .
Q. What analytical methods are suitable for detecting and quantifying trace impurities or degradation products in this compound?
- Methodological Answer :
- HPLC-MS : Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. Monitor for common impurities like dechlorinated byproducts or hydrolyzed carboxamide.
- Forced degradation studies : Expose the compound to heat (60°C), acid (0.1M HCl), and oxidative (3% H2O2) conditions to identify labile functional groups. Reference USP guidelines for related bipiperidine derivatives (e.g., Irinotecan Hydrochloride impurities ).
Q. How can researchers resolve contradictory data in biological activity studies (e.g., varying IC50 values across assays)?
- Methodological Answer : Standardize assay conditions:
- Receptor source : Use recombinant human receptors vs. animal-derived proteins to minimize species-specific variability.
- Buffer composition : Ensure consistent ionic strength (e.g., 150 mM NaCl) and pH (7.4) to avoid artifacts.
- Control compounds : Include reference standards like Pipamperone (a bipiperidine carboxamide with documented dopamine antagonism ). Statistical analysis (e.g., Grubbs’ test) identifies outliers due to experimental error .
Q. What strategies enable enantiomeric resolution of chiral intermediates in the synthesis of this compound?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) separates enantiomers of intermediates like 4-methoxy-[1,4'-bipiperidine]. Alternatively, asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru complexes) ensures stereochemical control. Circular dichroism (CD) spectroscopy confirms enantiopurity .
Q. How can in vivo pharmacokinetic studies be designed to assess the compound’s metabolic stability and tissue distribution?
- Methodological Answer :
- Rodent models : Administer a single IV/PO dose (5–10 mg/kg) and collect plasma/tissue samples at timed intervals.
- LC-MS/MS quantification : Use a validated method with internal standards (e.g., deuterated analogs) to measure parent compound and metabolites (e.g., O-demethylation products).
- Tissue homogenization : Extract brain, liver, and kidney tissues with acetonitrile/water (70:30) for bioavailability analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
